Cas no 193825-78-4 (N-(3-hydroxy-1-oxohexadecyl)-glycine)

N-(3-hydroxy-1-oxohexadecyl)-glycine 化学的及び物理的性質
名前と識別子
-
- N-(3-Hydroxy-1-oxohexadecyl)glycine (ACI)
- Commendamide
- DA-62449
- N-(3-hydroxy-1-oxohexadecyl)-glycine
- 2-(3-hydroxyhexadecanoylamino)acetic Acid
- HY-119494
- AKOS040756362
- 193825-78-4
- CHEBI:182594
- 3-hydroxyhexadecanoyl glycine
- (3-Hydroxyhexadecanoyl)glycine
- Putative (3-hydroxyhexadecanoyl)glycine (aka Commendamide)
- SCHEMBL20602425
- CS-0068522
- N-(3-hydroxy-1-
-
- インチ: 1S/C18H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(20)14-17(21)19-15-18(22)23/h16,20H,2-15H2,1H3,(H,19,21)(H,22,23)
- InChIKey: MZUHHHSFDVDBCZ-UHFFFAOYSA-N
- ほほえんだ: O=C(CNC(CC(CCCCCCCCCCCCC)O)=O)O
計算された属性
- せいみつぶんしりょう: 329.25660860g/mol
- どういたいしつりょう: 329.25660860g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 16
- 複雑さ: 307
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 86.6Ų
- 疎水性パラメータ計算基準値(XlogP): 5.1
N-(3-hydroxy-1-oxohexadecyl)-glycine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T38331-1 mg |
Commendamide |
193825-78-4 | 1mg |
¥716.00 | 2023-04-02 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70844-1mg |
Commendamide |
193825-78-4 | 98% | 1mg |
¥831.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70844-5mg |
Commendamide |
193825-78-4 | 98% | 5mg |
¥3156.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T38331-5mg |
Commendamide |
193825-78-4 | 5mg |
¥ 3124 | 2023-09-07 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T38331-10mg |
Commendamide |
193825-78-4 | 10mg |
¥ 5492 | 2023-09-07 | ||
A2B Chem LLC | AX65573-10mg |
N-(3-hydroxy-1-oxohexadecyl)-glycine |
193825-78-4 | ≥95% | 10mg |
$445.00 | 2024-04-20 | |
1PlusChem | 1P01EPWL-1mg |
N-(3-hydroxy-1-oxohexadecyl)-glycine |
193825-78-4 | ≥95% | 1mg |
$112.00 | 2024-06-17 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R123316-1mg |
Commendamide,98% |
193825-78-4 | 98% | 1mg |
¥1409 | 2023-09-09 | |
1PlusChem | 1P01EPWL-10mg |
N-(3-hydroxy-1-oxohexadecyl)-glycine |
193825-78-4 | ≥95% | 10mg |
$603.00 | 2024-06-17 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T38331-10 mg |
Commendamide |
193825-78-4 | 10mg |
¥5492.00 | 2023-04-02 |
N-(3-hydroxy-1-oxohexadecyl)-glycine 関連文献
-
Huanqin Dai,Junjie Han,Tao Wang,Wen-Bing Yin,Yihua Chen,Hongwei Liu Nat. Prod. Rep. 2023 40 1078
-
Neha Garg,Tal Luzzatto-Knaan,Alexey V. Melnik,Andrés Mauricio Caraballo-Rodríguez,Dimitrios J. Floros,Daniel Petras,Rachel Gregor,Pieter C. Dorrestein,Vanessa V. Phelan Nat. Prod. Rep. 2017 34 194
N-(3-hydroxy-1-oxohexadecyl)-glycineに関する追加情報
Introduction to N-(3-hydroxy-1-oxohexadecyl)-glycine (CAS No. 193825-78-4)
N-(3-hydroxy-1-oxohexadecyl)-glycine, identified by the CAS number 193825-78-4, is a specialized compound that has garnered significant attention in the field of chemical and biomedical research. This compound, with its unique structural features, exhibits promising properties that make it a valuable candidate for various applications, particularly in drug development and biomaterial synthesis. The molecular structure of N-(3-hydroxy-1-oxohexadecyl)-glycine consists of a long-chain hydrophobic moiety linked to a polar glycine residue, which endows it with distinct solubility and reactivity characteristics.
The long hydrocarbon chain of N-(3-hydroxy-1-oxohexadecyl)-glycine contributes to its amphiphilic nature, allowing it to interact effectively with both hydrophobic and hydrophilic environments. This property is particularly advantageous in the design of novel drug delivery systems, where the compound can serve as a stabilizing agent or an emulsifier. Recent studies have highlighted its potential in enhancing the bioavailability of poorly soluble drugs by forming micelles or liposomes that facilitate their absorption and distribution within the body.
In addition to its role in drug delivery, N-(3-hydroxy-1-oxohexadecyl)-glycine has shown promise in the development of biodegradable polymers and coatings. The incorporation of this compound into polymer matrices can improve mechanical strength while maintaining biocompatibility, making it suitable for medical implants and tissue engineering applications. Researchers have demonstrated that films coated with N-(3-hydroxy-1-oxohexadecyl)-glycine exhibit enhanced resistance to microbial adhesion, which is crucial for preventing infections in medical devices.
The chemical stability of N-(3-hydroxy-1-oxohexadecyl)-glycine under various environmental conditions has also been extensively studied. Its resistance to degradation under physiological conditions makes it an ideal candidate for long-term biomedical applications. For instance, in ophthalmic formulations, this compound has been investigated for its ability to form stable gels that can be used as contact lens solutions or ocular drops. The hydrophilic glycine residue ensures good water solubility, while the hydrophobic side chain allows for interactions with biological molecules, enhancing the overall efficacy of these formulations.
The synthesis of N-(3-hydroxy-1-oxohexadecyl)-glycine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and enzymatic modification, have been employed to optimize the production process. These methods not only improve efficiency but also minimize unwanted byproducts, ensuring that the final product meets stringent quality standards required for biomedical applications.
Epidemiological and pharmacological studies have begun to explore the potential therapeutic benefits of N-(3-hydroxy-1-oxohexadecyl)-glycine. Preliminary research suggests that this compound may have anti-inflammatory properties due to its ability to modulate cytokine release and inhibit inflammatory pathways. Furthermore, its structural similarity to certain natural fatty acids suggests that it could play a role in lipid metabolism regulation. These findings open up new avenues for investigating N-(3-hydroxy-1-oxohexadecyl)-glycine-based therapies for metabolic disorders and chronic inflammatory diseases.
The industrial production of N-(3-hydroxy-1-oxohexadecyl)-glycine, while challenging, is becoming increasingly feasible with advancements in green chemistry principles. Researchers are focusing on developing sustainable synthetic routes that minimize waste generation and energy consumption. For example, biocatalytic methods using engineered enzymes have shown promise in converting renewable feedstocks into high-value compounds like N-(3-hydroxy-1-oxohexadecyl)-glycine. Such approaches align with global efforts to promote environmentally friendly manufacturing processes in the chemical industry.
The regulatory landscape for N-(3-hydroxy-1-oxohexadecyl-)
Glycine (CAS No. 193825-78)
is still evolving as new applications emerge. Regulatory agencies are closely monitoring the safety and efficacy data from clinical trials to ensure that this compound can be safely used in medical products. Compliance with Good Manufacturing Practices (GMP) is essential for manufacturers to meet regulatory requirements and gain approval for their products containing N-(
)
(b) Glycine.
The future prospects of this compound are bright, with ongoing research expected to uncover additional therapeutic uses and innovative applications across various industries.
193825-78-4 (N-(3-hydroxy-1-oxohexadecyl)-glycine) 関連製品
- 1261873-19-1(3-Amino-2-methoxybenzyl bromide)
- 1240574-51-9(2-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione)
- 608515-70-4(7-Chloro-5-isoquinolinamine)
- 511279-68-8(2-({(2,4-dichlorophenyl)carbamoylmethyl}sulfanyl)pyridine-3-carboxylic acid)
- 2649013-98-7(2,6-Dichloro-3-fluoro-5-isocyanatopyridine)
- 2172182-36-2(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-5-amidobenzoic acid)
- 1385384-02-0(N-[Cyano(2,4-difluorophenyl)methyl]-3-(1,3-thiazol-4-YL)propanamide)
- 91006-03-0(4-(butane-1-sulfonamido)benzene-1-sulfonamide)
- 2228291-78-7({2-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanamine)
- 377-00-4(1,1,1,2,2,3,3-heptafluoro-4-isocyanatobutane)



